molecular formula C22H27N3O2 B5255858 [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone

[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone

Cat. No.: B5255858
M. Wt: 365.5 g/mol
InChI Key: QVOMQUXYWDNXQX-UHFFFAOYSA-N
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Description

[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone is a complex organic compound with a unique structure that combines a pyrazole ring, a piperidine ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the phenyl ring. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole or piperidine rings.

    Substitution: Various substituents can be introduced to the phenyl ring or the nitrogen atoms in the pyrazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce functional groups like halogens or alkyl chains to the phenyl ring.

Scientific Research Applications

[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone
  • [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-ethylbut-1-ynyl)phenyl]methanone

Uniqueness

Compared to similar compounds, [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone stands out due to its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-4-17-15-23-24-20(17)18-9-12-25(13-10-18)21(26)19-7-5-6-16(14-19)8-11-22(2,3)27/h5-7,14-15,18,27H,4,9-10,12-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMQUXYWDNXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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